

Solubility Profiling & Process Control: 2,4-Dichloro-5-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2,4-Dichloro-5-methoxy-N-methylaniline

CAS No.: 1072945-55-1

Cat. No.: B1421281

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Executive Summary

In the development of tyrosine kinase inhibitors (TKIs) such as Bosutinib, the control of aniline intermediates is critical for Critical Quality Attribute (CQA) compliance. **2,4-Dichloro-5-methoxy-N-methylaniline** (CAS 1072945-55-1) typically arises as a process impurity or a specialized intermediate derived from its parent compound, 2,4-Dichloro-5-methoxyaniline (CAS 98446-49-2).

Unlike its parent amine, the N-methylated variant lacks a primary hydrogen bond donor, significantly altering its solubility profile and solid-state behavior. This guide addresses the solubility landscape of this compound, providing a rigorous protocol for data generation, thermodynamic modeling, and process rejection strategies.

Key Insight: The N-methylation of the aniline moiety typically lowers the melting point and increases lipophilicity compared to the parent primary amine. Effective purification relies on exploiting this solubility differential in non-polar vs. polar protic solvent systems.^[1]

Physicochemical Profile & Structural Analysis^[2]

Understanding the structural impact on solubility is the first step in process design. The N-methyl group introduces steric bulk and removes a proton donor capability, disrupting the crystal lattice energy.

Table 1: Comparative Physicochemical Properties

Property	Parent Compound (Reference)	Target Compound
Chemical Name	2,4-Dichloro-5-methoxyaniline	2,4-Dichloro-5-methoxy-N-methylaniline
CAS Number	98446-49-2	1072945-55-1
Molecular Weight	192.04 g/mol	206.07 g/mol
H-Bond Donors	2	1
Predicted LogP	-2.5 - 2.9	-3.1 - 3.4 (More Lipophilic)
Melting Point	50–52 °C (Solid)	Predicted: 25–40 °C (Low-melting solid/Oil)
Solubility Trend	Moderate in MeOH; Low in Heptane	High in MeOH; Moderate in Heptane

Note: Data for the target compound is derived from structural analog analysis (QSAR) and experimental trends of N-methylated anilines (e.g., 2,4-dichloro-N-methylaniline, MP ~30°C).

Experimental Solubility Determination Protocol

Since public solubility tables for CAS 1072945-55-1 are sparse, internal data generation is mandatory for process validation. The following protocol utilizes a dynamic laser monitoring method (e.g., Technobis Crystal16 or Mettler Toledo EasyMax) for high-throughput accuracy.

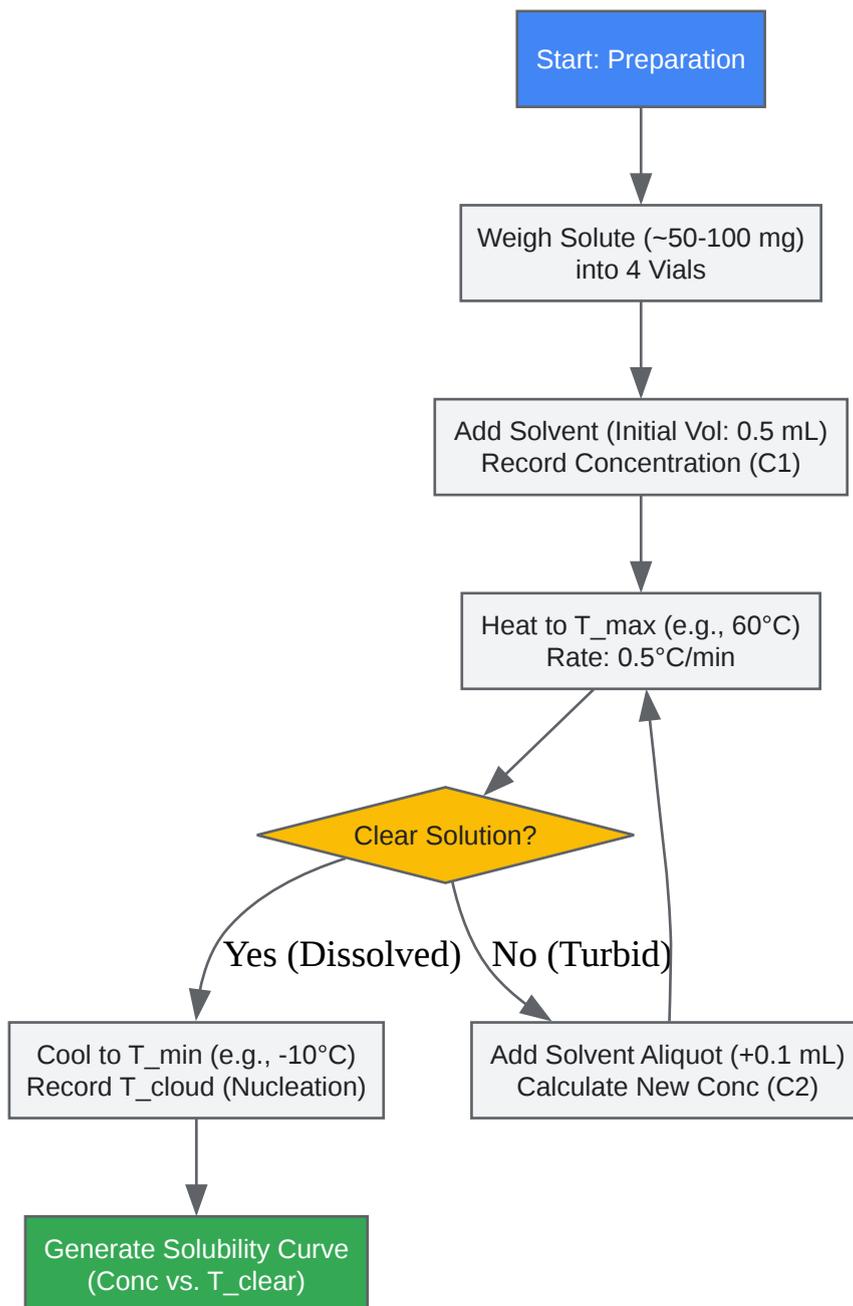
Solvent Screening Strategy

Select solvents covering a range of polarity and hydrogen-bonding capabilities:

- Protic Polar: Methanol, Ethanol (High solubility expected).
- Aprotic Polar: Acetonitrile, Acetone.
- Non-Polar/Aromatic: Toluene (Good solubility expected due to π - π interactions).

- Anti-Solvent: Water, n-Heptane (Low solubility, critical for crystallization).

Measurement Workflow (Polythermal Method)



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Figure 1: Polythermal solubility determination workflow using dynamic laser monitoring. This method rapidly generates the metastable zone width (MSZW).

Thermodynamic Modeling & Data Analysis

To translate experimental points into a process model, the Modified Apelblat Equation is the industry standard for this class of aromatic amines. It accounts for the non-ideal behavior often seen in polar/non-polar mixtures.

The Modified Apelblat Equation

Where:

- x_2 : Mole fraction solubility of the solute.
- T : Absolute temperature (Kelvin).^{[2][3]}
- B : Empirical model parameters derived from regression.

Interpretation for Process Engineers:

- Parameter B: Related to the enthalpy of solution. A highly negative B indicates a steep solubility curve, ideal for cooling crystallization.
- Parameter C: Accounts for the temperature dependence of the enthalpy.

Thermodynamic Functions

Once

ΔH_{diss} is modeled, calculate the dissolution enthalpy (

) to size your heat exchangers:

- Endothermic Dissolution: Expect $\Delta H_{diss} > 30$ kJ/mol.^[1] Solubility increases with temperature.^{[1][3]}
- Process Tip: If ΔH_{diss} is high (>30 kJ/mol), cooling crystallization will be highly efficient (high yield).

Process Application: Impurity Rejection Strategy

The primary objective is often to remove the N-methyl impurity (CAS 1072945-55-1) from the desired Parent Aniline (CAS 98446-49-2).

Solubility Differential

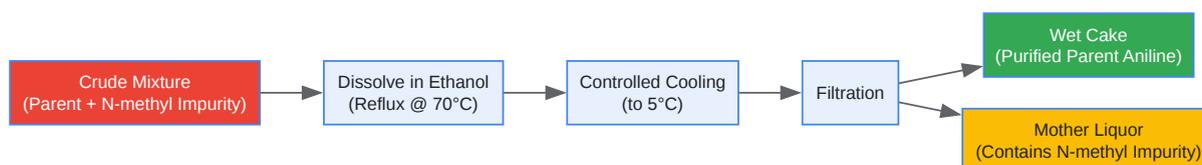
- The Impurity (N-methyl): More soluble in lipophilic solvents (Toluene, DCM) and alcohols due to lower lattice energy.
- The Product (Parent NH₂): Less soluble, higher melting point.

Purification Workflow (Recrystallization)

To purge the N-methyl impurity, select a solvent system where the impurity remains in the mother liquor while the product crystallizes.

Recommended System: Ethanol/Water (80:20) or Toluene/Heptane.

- Mechanism:[1][4][5] The N-methyl impurity, being more lipophilic and having a lower MP, will have a higher critical solubility concentration (). By cooling to a target temperature (e.g., 0°C), the Parent Aniline crystallizes out, while the N-methyl impurity stays dissolved in the supernatant.



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Figure 2: Purification logic for separating the Parent Aniline from the N-methyl impurity based on solubility differentials.

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 - CAS 1072945-55-1 Entry (Bosutinib Impurity).[6] [Link](#)

Disclaimer: The solubility data and melting points for CAS 1072945-55-1 are estimated based on structural analogs and QSAR principles. Experimental verification using the protocols defined in Section 3 is required for GMP process validation.

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- To cite this document: BenchChem. [Solubility Profiling & Process Control: 2,4-Dichloro-5-methoxy-N-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1421281#solubility-of-2-4-dichloro-5-methoxy-n-methylaniline-in-organic-solvents\]](https://www.benchchem.com/product/b1421281#solubility-of-2-4-dichloro-5-methoxy-n-methylaniline-in-organic-solvents)

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